molecular formula C8H15ClFN B1485275 4-Cyclopropyl-4-fluoropiperidine hydrochloride CAS No. 2098107-19-6

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Cat. No. B1485275
CAS RN: 2098107-19-6
M. Wt: 179.66 g/mol
InChI Key: DBHXXISOKTWLHD-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-4-fluoropiperidine hydrochloride” is a chemical compound with the CAS Number: 2098107-19-6 . It is a powder in physical form and is extensively utilized for diverse scientific research.


Molecular Structure Analysis

The molecular weight of “4-Cyclopropyl-4-fluoropiperidine hydrochloride” is 179.66 . The InChI code for this compound is 1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H .


Physical And Chemical Properties Analysis

“4-Cyclopropyl-4-fluoropiperidine hydrochloride” is a powder . It has a melting point of 129-130°C . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study demonstrated an efficient synthesis method for 4-fluoropiperidines through aza-Prins cyclization, highlighting a simple and cost-effective procedure that could be applicable to compounds like 4-Cyclopropyl-4-fluoropiperidine hydrochloride (Yadav et al., 2010).
  • Research on the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 4-Cyclopropyl-4-fluoropiperidine hydrochloride, revealed potential as antibacterial agents. These compounds were synthesized from dichloro-fluoronicotinic acid derivatives, showing the importance of fluorination and cyclopropyl groups in medicinal chemistry (Miyamoto et al., 1987).

Biological Activity and Applications

  • A novel approach for the ring expansion fluorination of unactivated cyclopropanes was developed, leading to medicinally relevant 4-fully substituted fluoropiperidines. This method could potentially be used to synthesize derivatives of 4-Cyclopropyl-4-fluoropiperidine hydrochloride with enhanced biological activity (Ren et al., 2021).
  • Another study focused on the synthesis of 3-Aminomethyl-3-fluoropiperidines, providing a route towards new compounds that are of high interest as building blocks in medicinal chemistry. This could include the development of compounds similar to 4-Cyclopropyl-4-fluoropiperidine hydrochloride for various therapeutic applications (Van Hende et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-cyclopropyl-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHXXISOKTWLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-Cyclopropyl-4-fluoropiperidine hydrochloride

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